Fraxiresinol 1-O-glucoside: A Technical Guide for Researchers
Fraxiresinol 1-O-glucoside: A Technical Guide for Researchers
CAS Number: 89199-94-0
This technical guide provides an in-depth overview of Fraxiresinol 1-O-glucoside, a lignan (B3055560) glucoside with potential applications in pharmaceutical research and development. This document consolidates available data on its chemical properties, potential biological activities, and relevant experimental methodologies, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Fraxiresinol 1-O-glucoside is a natural phenolic compound found in various plant species. As a lignan, it is characterized by a structure formed from the dimerization of substituted phenylpropanoid units. The addition of a glucose moiety increases its solubility and can influence its biological activity.
| Property | Value | Source |
| CAS Number | 89199-94-0 | [1][2] |
| Molecular Formula | C₂₇H₃₄O₁₃ | [1] |
| Molecular Weight | 566.55 g/mol | [1] |
| Appearance | Powder | [1] |
| Purity | 95% - 99% (Commercially available) | [1] |
| Predicted Boiling Point | 793.8 ± 60.0 °C | N/A |
| Predicted Density | 1.54 ± 0.1 g/cm³ | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | N/A |
| Identification Methods | Mass Spectrometry, NMR | [1] |
Potential Biological Activities and Mechanism of Action
While specific research on Fraxiresinol 1-O-glucoside is limited, its classification as a lignan glucoside suggests potential antioxidant and anti-inflammatory properties, similar to other compounds in this class.
Antioxidant Activity: Lignans are known to act as potent antioxidants. The proposed mechanism involves the scavenging of free radicals and the modulation of cellular antioxidant pathways. The phenolic hydroxyl groups in the structure of Fraxiresinol are likely key to its ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).
Anti-inflammatory Activity: The anti-inflammatory effects of related lignan glucosides are thought to be mediated through the inhibition of pro-inflammatory signaling pathways. This may involve the downregulation of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.
Postulated Signaling Pathways
Based on the known mechanisms of similar phenolic compounds, Fraxiresinol 1-O-glucoside may modulate key cellular signaling pathways involved in inflammation and oxidative stress. The following diagrams illustrate these hypothetical pathways.
Caption: Postulated Anti-inflammatory Signaling Pathway.
Caption: Postulated Nrf2-Mediated Antioxidant Pathway.
Experimental Protocols
In Vitro Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
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Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
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Protocol:
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Prepare a stock solution of Fraxiresinol 1-O-glucoside in a suitable solvent (e.g., methanol (B129727) or DMSO).
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Prepare a working solution of DPPH in methanol (typically 0.1 mM).
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In a 96-well plate, add varying concentrations of the sample solution.
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Add the DPPH solution to each well and mix.
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Incubate the plate in the dark at room temperature for 30 minutes.
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Measure the absorbance at 517 nm using a microplate reader.
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Ascorbic acid or Trolox is typically used as a positive control.
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The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.
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The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined.
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FRAP (Ferric Reducing Antioxidant Power) Assay
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Principle: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
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Protocol:
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Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.
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Warm the FRAP reagent to 37°C before use.
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Add a small volume of the sample solution to the FRAP reagent.
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Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
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Measure the absorbance at 593 nm.
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A standard curve is prepared using known concentrations of FeSO₄·7H₂O.
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The antioxidant capacity is expressed as micromoles of Fe²⁺ equivalents per gram of sample.
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In Vitro Anti-inflammatory Activity Assay
Nitric Oxide (NO) Inhibition Assay in Macrophage Cell Lines (e.g., RAW 264.7)
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Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
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Protocol:
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Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM with 10% FBS).
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Seed the cells in a 96-well plate and allow them to adhere overnight.
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Pre-treat the cells with various concentrations of Fraxiresinol 1-O-glucoside for 1-2 hours.
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Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
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Collect the cell culture supernatant.
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Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
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Incubate for 10-15 minutes at room temperature.
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Measure the absorbance at 540 nm.
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A standard curve is generated using known concentrations of sodium nitrite.
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The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
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Experimental Workflow Diagram
The following diagram outlines a general workflow for the preliminary investigation of a natural product like Fraxiresinol 1-O-glucoside.
Caption: General Experimental Workflow for Natural Product Evaluation.
Conclusion
Fraxiresinol 1-O-glucoside presents an interesting subject for further pharmacological investigation. While direct experimental data is currently sparse in publicly available literature, its chemical nature as a lignan glucoside strongly suggests potential as an antioxidant and anti-inflammatory agent. The experimental protocols and hypothetical signaling pathways outlined in this guide provide a solid framework for researchers to begin exploring the therapeutic potential of this compound. Further studies are warranted to elucidate its precise mechanisms of action and to quantify its biological activities in various in vitro and in vivo models.
